Cas no 74608-27-8 (2-Pentanol, 3-amino-2-methyl-, (R)-)

2-Pentanol, 3-amino-2-methyl-, (R)- structure
74608-27-8 structure
Product Name:2-Pentanol, 3-amino-2-methyl-, (R)-
CAS-nummer:74608-27-8
MF:C6H15NO
MW:117.189401865005
MDL:MFCD19205483
CID:1768560
PubChem ID:12112803
Update Time:2025-04-21

2-Pentanol, 3-amino-2-methyl-, (R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Pentanol, 3-amino-2-methyl-, (R)-
    • (R)-3-Amino-2-methyl-pentan-2-ol
    • RJQQAAMUEHNMSQ-RXMQYKEDSA-N
    • 74608-27-8
    • (R)-3-amino-2-methylpentan-2-ol
    • (3R)-3-amino-2-methyl-pentan-2-ol
    • AKOS006341148
    • SCHEMBL3852239
    • (3R)-3-amino-2-methylpentan-2-ol
    • MDL: MFCD19205483
    • Inchi: 1S/C6H15NO/c1-4-5(7)6(2,3)8/h5,8H,4,7H2,1-3H3/t5-/m1/s1
    • InChI-sleutel: RJQQAAMUEHNMSQ-RXMQYKEDSA-N
    • LACHT: OC(C)(C)[C@@H](CC)N

Berekende eigenschappen

  • Exacte massa: 117.115364102g/mol
  • Monoisotopische massa: 117.115364102g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 8
  • Aantal draaibare bindingen: 2
  • Complexiteit: 70.9
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.2
  • Topologisch pooloppervlak: 46.2Ų

2-Pentanol, 3-amino-2-methyl-, (R)- Prijsmeer >>

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